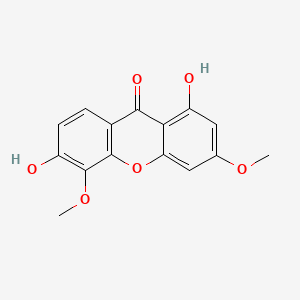

3,5-Dimethoxy-1,6-dihydroxyxanthone

描述

3,5-dimethoxy-1,6-dihydroxyxanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by methoxy groups at positions 3 and 5 and hydroxy groups at positions 1 and 6. It has a role as a plant metabolite. It is a member of xanthones, a polyphenol and an aromatic ether.

科学研究应用

Chemical Properties and Structure

3,5-Dimethoxy-1,6-dihydroxyxanthone has the molecular formula and a molecular weight of 288.25 g/mol. The compound features methoxy groups at positions 3 and 5, and hydroxy groups at positions 1 and 6 of the xanthone core structure. This unique arrangement contributes to its biological activity and potential therapeutic uses .

Anticancer Properties

Research indicates that xanthones, including this compound, exhibit significant anticancer activity. A study highlighted that xanthone derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy. For instance, various xanthones were tested against multiple cancer cell lines, revealing IC50 values that suggest strong inhibitory effects on cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ananixanthone derivative | LS174T | 2.96 |

| Methoxy-substituted xanthones | K562 | 14.7 |

| Hydroxy-substituted xanthones | HepG2 | 19.8 |

Antifouling Applications

The antifouling potential of xanthones has been explored extensively. In particular, studies have shown that certain xanthones can inhibit the settlement of marine larvae such as Mytilus galloprovincialis. This property is particularly valuable in preventing biofouling on marine vessels and structures . Xanthones with specific substitutions demonstrated effective larval settlement inhibition with minimal toxicity to non-target species.

Natural Sources and Isolation

This compound has been isolated from various plant sources, including Canscora alata and Schenkia spicata. These plants are known for their traditional medicinal uses, which may be attributed to the presence of this compound . The extraction and purification processes have been optimized to yield this compound for further study.

Pharmacological Studies

Pharmacological investigations into the effects of this compound have revealed its potential as an anti-inflammatory agent as well. Studies have shown that this compound can modulate inflammatory pathways, suggesting its use in treating inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the key structural characteristics and physicochemical properties of 3,5-Dimethoxy-1,6-dihydroxyxanthone, and how are they determined experimentally?

- Answer : The compound is a xanthone derivative substituted with methoxy groups at positions 3 and 5 and hydroxy groups at positions 1 and 6 . These substituents influence solubility (e.g., partial solubility in DMF and DMSO but insolubility in ethanol and PBS ) and stability (storage at -20°C recommended ). Structural determination involves nuclear magnetic resonance (NMR) spectroscopy for substituent positions and mass spectrometry (MS) for molecular weight confirmation .

Q. What are the established methods for synthesizing and purifying this compound, and what are common pitfalls?

- Answer : Synthesis typically involves oxidation of dihydropyranoxanthone precursors using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under reflux conditions . Purification employs preparative thin-layer chromatography (TLC) or crystallization . Pitfalls include incomplete oxidation leading to byproducts and contamination during crystallization. Rigorous purity validation (e.g., HPLC ≥98% purity ) is critical.

Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?

- Answer : High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, complemented by NMR for structural integrity . Discrepancies in melting points or solubility profiles (e.g., insolubility in PBS ) may indicate impurities. Cross-referencing spectral data with literature (e.g., PubChem Compound ID 5316837 ) ensures accuracy.

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the metabolic pathways of this compound in vitro and in vivo?

- Answer : Use liver microsomes or hepatocyte cultures to assess Phase I/II metabolism. High-resolution MS (HR-MS) tracks metabolite formation, while cytochrome P450 inhibition assays identify enzyme interactions . In vivo studies require pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS), considering the compound’s solubility limitations .

Q. How can contradictory data regarding the biological activity of this compound be systematically analyzed?

- Answer : Apply systematic review methodologies (e.g., Cochrane criteria ) to evaluate variables like assay conditions (e.g., solvent effects from DMF ), cell line specificity, and compound purity. Meta-analyses should account for batch-to-batch variability, emphasizing studies with rigorous QC (e.g., NMR/HPLC validation ).

Q. What advanced spectroscopic techniques are critical for elucidating the structure-activity relationships of xanthone derivatives?

- Answer : 2D NMR techniques (HMBC, HSQC) resolve coupling between methoxy/hydroxy groups and the xanthone core . X-ray crystallography confirms absolute configuration, while density functional theory (DFT) simulations predict electronic effects of substituents on bioactivity .

Q. What in silico approaches predict the pharmacokinetic properties of this compound, and how are these models validated?

- Answer : Tools like SwissADME predict logP (lipophilicity) and aqueous solubility based on SMILES notation (e.g., COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)OC)O ). Experimental validation involves comparing predicted solubility with empirical data (e.g., 2 mg/mL in DMSO ).

Q. How should researchers design experiments to assess target interactions, such as enzyme or receptor binding?

- Answer : Surface plasmon resonance (SPR) quantifies binding affinity for receptors like muscarinic M1 (referencing analogs with receptor-modulating activity ). Enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s research ) require optimizing substrate concentrations and controls for non-specific binding.

属性

IUPAC Name |

1,6-dihydroxy-3,5-dimethoxyxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-19-7-5-10(17)12-11(6-7)21-14-8(13(12)18)3-4-9(16)15(14)20-2/h3-6,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZMZDFCRUHZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961637 | |

| Record name | 1,6-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41357-83-9 | |

| Record name | 1,6-Dihydroxy-3,5-dimethoxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41357-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydroxy-3,5-dimethoxyxanthen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041357839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。